3-Amino-1-(3-methylphenyl)piperidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(3-methylphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-4-2-5-10(8-9)14-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKOBFSJJUUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC(C2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 1 3 Methylphenyl Piperidin 2 One and Its Derivatives
Convergent and Divergent Synthetic Routes to the 3-Amino-1-(3-methylphenyl)piperidin-2-one Scaffold
The construction of the this compound scaffold can be approached through both convergent and divergent strategies. These routes offer flexibility in precursor selection and allow for the generation of analogues for structure-activity relationship (SAR) studies.
Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the target molecule separately, followed by their assembly in the final stages. For this compound, a plausible convergent strategy would involve the preparation of a suitably protected 3-aminopiperidin-2-one (B154931) intermediate and its subsequent N-arylation.
One common method for constructing the 3-aminopiperidin-2-one core starts from readily available chiral precursors like L-glutamic acid. researchgate.net This multi-step process typically involves the esterification of both carboxylic acid groups, followed by N-protection (e.g., with a Boc group), reduction of the esters to a diol, conversion of the diol to a ditosylate, and finally, cyclization to form the protected piperidine (B6355638) ring. researchgate.net Subsequent deprotection and lactam formation would yield the desired 3-aminopiperidin-2-one scaffold.
The key coupling step in this convergent route is the N-arylation of the 3-(protected-amino)piperidin-2-one with a 3-methylphenyl halide (e.g., 3-bromotoluene (B146084) or 3-iodotoluene). The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds and is applicable to the N-arylation of amides and lactams. wikipedia.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates.
A representative convergent synthesis is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 3-(Boc-amino)piperidin-2-one, 3-bromotoluene | Pd₂(dba)₃ (catalyst), Xantphos (ligand), Cs₂CO₃ (base), Toluene (solvent), 100-110 °C | 3-(Boc-amino)-1-(3-methylphenyl)piperidin-2-one |
| 2 | 3-(Boc-amino)-1-(3-methylphenyl)piperidin-2-one | Trifluoroacetic acid (TFA) or HCl in an organic solvent | This compound |
Divergent Synthesis: A divergent approach begins with a common intermediate that can be elaborated into a variety of target molecules. In this context, a suitable starting material would be 1-(3-methylphenyl)piperidin-2-one (B13646046). This intermediate could then undergo functionalization at the C3 position to introduce the amino group.
The synthesis of N-aryl piperidinones can be achieved through several methods, including the cyclization of N-aryl-5-halopentanamides or via palladium-catalyzed N-arylation of piperidin-2-one itself using the Buchwald-Hartwig reaction.
Once 1-(3-methylphenyl)piperidin-2-one is obtained, the introduction of the amino group at the C3 position can be challenging. One potential route involves the α-bromination of the lactam followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent. However, this approach may suffer from side reactions and lack of stereocontrol.
A more controlled method would involve the generation of an enolate from 1-(3-methylphenyl)piperidin-2-one, followed by reaction with an electrophilic nitrogen source.
A potential divergent pathway is summarized below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Piperidin-2-one, 3-bromotoluene | Pd₂(dba)₃ (catalyst), appropriate phosphine ligand, NaOtBu (base), Toluene (solvent) | 1-(3-methylphenyl)piperidin-2-one |
| 2 | 1-(3-methylphenyl)piperidin-2-one | 1. Lithium diisopropylamide (LDA) to form the enolate. 2. Electrophilic amination reagent. | This compound |
Stereoselective Synthesis Approaches for Chiral Centers in this compound
The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer, as different enantiomers can exhibit distinct pharmacological and toxicological properties. Several strategies can be employed to achieve stereoselective synthesis.
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature. As mentioned previously, L-glutamic acid can be a starting point for the synthesis of the 3-aminopiperidin-2-one core. researchgate.net By starting with the naturally occurring L-enantiomer of glutamic acid, the stereochemistry at the C3 position of the final product can be controlled. Similarly, D-glutamic acid could be used to access the other enantiomer. A patent for the large-scale synthesis of (R)-3-aminopiperidine derivatives describes a route starting from (R)-2,5-diaminopentanoic acid (a derivative of D-ornithine). rsc.org
Enzymatic Resolutions and Asymmetric Transformations: Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes can catalyze reactions with high enantioselectivity under mild conditions. For the synthesis of chiral 3-aminopiperidines, ω-transaminases have been employed in the asymmetric amination of N-protected 3-piperidones. google.com This method can produce either enantiomer of the product with high enantiomeric excess by selecting the appropriate transaminase enzyme. The resulting chiral N-protected 3-aminopiperidine can then be converted to the corresponding lactam.
A chemoenzymatic approach could involve the following steps:
| Step | Reactants | Enzyme/Reagents and Conditions | Product | Enantiomeric Excess (ee) |
| 1 | 1-(3-methylphenyl)-3-piperidone | ω-Transaminase, Isopropylamine (amine donor), Pyridoxal-5'-phosphate (PLP) cofactor, buffer, 30-45°C | (R)- or (S)-3-Amino-1-(3-methylphenyl)piperidine | >99% |
| 2 | (R)- or (S)-3-Amino-1-(3-methylphenyl)piperidine | Oxidation of the piperidine ring to the lactam | (R)- or (S)-3-Amino-1-(3-methylphenyl)piperidin-2-one | Maintained |
Another innovative biocatalytic method involves a multi-enzyme cascade using a galactose oxidase (GOase) and an imine reductase (IRED) to convert N-protected amino alcohols into chiral cyclic amines. This approach could potentially be adapted for the synthesis of the chiral 3-aminopiperidin-2-one scaffold.
Development of Novel Catalytic and Green Chemistry Approaches for this compound Synthesis
Modern synthetic chemistry emphasizes the development of catalytic and environmentally benign methods. The synthesis of this compound can benefit from such approaches.
Catalytic N-Arylation: As discussed, the Buchwald-Hartwig amination is a prime example of a catalytic method for the key N-arylation step. wikipedia.org Research in this area continues to produce more efficient catalyst systems with lower catalyst loadings, milder reaction conditions, and broader substrate scope. The use of copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods and can sometimes be more cost-effective. researchgate.net
Biocatalysis for Green Synthesis: The use of enzymes, as detailed in the stereoselective synthesis section, is a cornerstone of green chemistry. Enzymatic reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing the need for harsh reagents and organic solvents. The development of immobilized enzymes further enhances their green credentials by allowing for easy separation and reuse of the biocatalyst. researchgate.net For instance, the use of immobilized ω-transaminases for the synthesis of chiral 3-aminopiperidines represents a sustainable approach. google.com
One-Pot and Tandem Reactions: Designing synthetic routes that combine multiple steps into a single operation (one-pot) or a sequential process without isolating intermediates (tandem or cascade reactions) can significantly improve efficiency and reduce waste. A potential one-pot synthesis could involve the enzymatic amination of an N-aryl-3-piperidone followed by an in-situ oxidation to the lactam. Multi-enzyme cascades, such as the GOase-IRED system, exemplify this principle by telescoping multiple transformations.
Scalable Synthetic Strategies for Research Quantities of this compound
For the synthesis of this compound, a scalable route might favor a convergent approach starting from a readily available and inexpensive chiral building block like glutamic acid or ornithine. A patent describing the kilogram-scale synthesis of (R)-3-aminopiperidine dihydrochloride (B599025) highlights several important considerations for scalability. rsc.org The process involves the cyclization of an ornithine derivative to form the chiral lactam, (R)-3-aminopiperidin-2-one, followed by reduction. A key aspect of this scalable process is the isolation and purification of intermediates as their salt forms (e.g., hydrochlorides), which often allows for simple filtration and avoids complex and costly chromatographic purification. rsc.org
Applying these principles to the synthesis of the target molecule, a scalable strategy would likely involve:
| Feature | Strategy |
| Starting Materials | Utilization of inexpensive and readily available precursors such as D- or L-ornithine or glutamic acid. |
| Key Transformations | Employing robust and well-understood reactions like lactam formation from amino acid esters and catalytic N-arylation. The choice of catalyst and ligand for the N-arylation would be optimized for turnover number and ease of removal. |
| Purification | Minimizing the use of column chromatography by designing steps where intermediates or the final product can be crystallized or isolated as salts. For example, the final product could be isolated as a hydrochloride salt. |
| Process Safety | Avoiding hazardous reagents where possible. For instance, replacing a reducing agent like lithium aluminum hydride with a safer alternative if a reduction step is necessary. |
By carefully selecting the synthetic route and optimizing the reaction and purification conditions, it is feasible to develop a scalable process for producing the required quantities of this compound for research and development.
Mechanistic Investigations of 3 Amino 1 3 Methylphenyl Piperidin 2 One at the Molecular and Cellular Level
Exploration of Receptor Binding and Agonist/Antagonist Properties of 3-Amino-1-(3-methylphenyl)piperidin-2-oneThere is no published research exploring the receptor binding profile or the potential agonist or antagonist properties of this compound.
While research exists on other substituted aminopiperidine compounds and their various biological activities, this information cannot be extrapolated to 3-Amino-1-(3-methylphenyl)piperidin-2-one without direct experimental evidence. Further research is required to elucidate the pharmacological and mechanistic properties of this specific chemical entity.
Structure Activity Relationship Sar Studies of 3 Amino 1 3 Methylphenyl Piperidin 2 One Analogues
Systematic Exploration of Substituent Effects on the Piperidin-2-one Ring of 3-Amino-1-(3-methylphenyl)piperidin-2-one
The piperidin-2-one ring provides a rigid, three-dimensional structure that orients its substituents in a defined spatial arrangement. Altering this core by adding or modifying substituents can significantly impact how the molecule interacts with its biological target. thieme-connect.com
Research into related piperidinone structures has shown that the conformational rigidity of the ring is a critical determinant of activity. For instance, in a series of 3-amino-4-phenyl-2-piperidones designed as renin inhibitors, the cyclic compounds were found to be less potent than their more flexible, acyclic counterparts. Molecular modeling suggested that the conformational restrictions imposed by the piperidone ring could distort the geometry at the 3-amino position, hindering optimal binding within the enzyme's active site.
Furthermore, studies on piperidinone derivatives as IκB kinase (IKKb) inhibitors revealed that substitutions on the ketone bridge of the core ring were generally unfavorable for inhibitory activity. nih.gov This suggests that for certain targets, an unsubstituted ring may be optimal for fitting into the binding pocket. The introduction of substituents can lead to steric clashes or alter the electronic properties of the lactam carbonyl, which is often a key hydrogen-bonding feature.
These findings indicate that modifications to the C4, C5, and C6 positions of the this compound ring must be carefully considered. While such substitutions can modulate physicochemical properties like solubility and lipophilicity, they also risk disrupting the optimal conformation required for target engagement. thieme-connect.com
Table 1: Illustrative Impact of Piperidin-2-one Ring Substitution on Biological Activity This table is based on general principles observed in related piperidinone scaffolds.
| Compound | Modification on Piperidin-2-one Ring | Hypothesized Activity | Rationale |
|---|---|---|---|
| Parent | Unsubstituted | Baseline | Reference compound. |
| Analogue 1 | C4-Methyl | Potentially Decreased | May introduce steric hindrance and alter ring conformation, affecting binding. |
| Analogue 2 | C5-Hydroxyl | Variable | Could introduce a new hydrogen-bonding interaction, potentially increasing activity, but may also alter conformation unfavorably. |
| Analogue 3 | C6-Phenyl | Likely Decreased | Large substituent likely to cause significant steric clash within a constrained binding site. |
Impact of N-Substitutions on the Biological Activity Profile of this compound Derivatives
The substituent on the lactam nitrogen (N1 position) plays a pivotal role in defining the molecule's interaction with its target, often by engaging with hydrophobic pockets or participating in aromatic interactions. In the parent compound, this position is occupied by a 3-methylphenyl group.
Studies on other N-substituted piperidine (B6355638) scaffolds have demonstrated the profound influence of this group on biological activity. For example, in a series of piperidine-based σ1 receptor ligands, the nature of the N-substituent was critical for affinity. nih.gov Derivatives with a small N-methyl group exhibited high σ1 receptor affinity, whereas analogues with a proton (N-H), a larger N-ethyl group, or a bulky N-tosyl group showed significantly lower affinity. nih.gov This highlights that the size, lipophilicity, and electronic nature of the N-substituent are key parameters for optimization.
In the context of this compound, modifying the N-aryl group could lead to significant changes in activity. Variations might include:
Positional Isomers: Moving the methyl group from the meta (3) to the ortho (2) or para (4) position to probe the topology of the binding site.
Electronic Effects: Replacing the methyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, trifluoromethyl) groups to alter the electronic character of the aromatic ring.
Steric Bulk: Introducing larger substituents or extending the aromatic system (e.g., to a naphthyl group) to explore the limits of the hydrophobic pocket.
Research on N-arylmethyl substituted piperidines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) also supports the importance of this moiety, with specific substitution patterns on the aryl ring leading to potent activity. nih.gov
Table 2: Effect of N-Substitution on σ1 Receptor Affinity in a 4-(2-aminoethyl)piperidine Scaffold Data from studies on σ1 receptor ligands illustrates the principle of N-substitution effects. nih.gov
| Compound ID (Reference Scaffold) | N-Substituent | σ1 Affinity (Ki, nM) |
|---|---|---|
| 4a | H | 165 |
| 18a | Methyl | 7.9 |
| 18b | Ethyl | 65 |
| 13a | Tosyl | 100 |
Influence of Amino Group Modifications on the Target Engagement of this compound
The 3-amino group is a crucial functional handle, often acting as a key hydrogen bond donor or serving as an attachment point for further side chains that can secure additional binding interactions. Modification of this group is a common strategy in SAR exploration.
Similarly, in the design of antibacterial agents that mimic aminoglycosides, the cis-1,3-diamine configuration on a piperidine ring was found to be a key pharmacophore for binding to ribosomal RNA (rRNA). nih.govucsd.edu This emphasizes the importance of the spatial orientation and hydrogen-bonding capability of the amino groups for target recognition. nih.gov Modifying the 3-amino group of this compound, for instance by alkylation to a secondary or tertiary amine, or by converting it to an amide or sulfonamide, would be a logical step to probe its role in target binding. Such changes would systematically alter its basicity, hydrogen-bonding potential, and steric bulk.
Pharmacophore Modeling and Ligand Efficiency Analysis for this compound
Modern drug discovery heavily relies on computational tools to rationalize SAR and guide the design of new analogues. Pharmacophore modeling and ligand efficiency metrics are central to this process.
Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. unina.it For a series of piperidone derivatives with anticancer activity, a four-point pharmacophore model was developed consisting of one hydrophobic feature, one hydrogen bond donor, and two aromatic rings. derpharmachemica.com Such a model for this compound would likely identify the 3-amino group as a hydrogen bond donor, the lactam carbonyl as a hydrogen bond acceptor, and the N-(3-methylphenyl) group as a key hydrophobic/aromatic feature. Computational docking and molecular dynamics simulations can further elucidate how these features interact with specific residues in a target's binding site. nih.gov
Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are metrics used to assess the quality of a compound during lead optimization.
LE measures the binding energy per non-hydrogen atom, providing an indication of how efficiently the molecule uses its size to achieve potency. Studies have shown that LE values often decrease as molecules become larger and more complex. nih.gov
LLE (or LipE) relates potency to lipophilicity (logP or logD), helping to guide the design of compounds that are not only potent but also have favorable physicochemical properties, avoiding excessive lipophilicity which can lead to poor solubility and off-target effects. nih.gov
In the development of σ1 receptor ligands based on a piperidine scaffold, a primary goal was the improvement of LLE. nih.gov By replacing a cyclohexane (B81311) ring with a more polar piperidine ring, researchers were able to develop potent ligands with lower lipophilicity and thus superior LLE values, highlighting a successful application of this principle. nih.gov Applying these analyses to the this compound series would enable a quantitative assessment of SAR and facilitate the design of optimized analogues with improved drug-like properties.
Pre Clinical Biological and Pharmacological Investigations of 3 Amino 1 3 Methylphenyl Piperidin 2 One
Development and Application of In Vitro Cellular Assays for 3-Amino-1-(3-methylphenyl)piperidin-2-one Research
No specific in vitro cellular assays have been reported in the literature for the evaluation of this compound. While research on the broader class of 3-aminopiperidin-2-ones suggests their investigation as calcitonin gene-related peptide (CGRP) receptor antagonists, specific data regarding the activity of the 3-methylphenyl substituted analog is not available.
Target Engagement Studies of this compound in Non-Human Biological Systems
There are no published studies detailing the target engagement of this compound in any non-human biological systems. Consequently, there is no data on its binding affinity, receptor occupancy, or mechanism of action at a specific biological target.
Proof-of-Concept Studies of this compound in Relevant In Vivo Animal Models for Research Purposes
No in vivo studies in animal models have been described for this compound. Therefore, information regarding its efficacy, pharmacokinetic profile, and pharmacodynamic effects in a living organism is currently unavailable.
Comparative Biological Profiling of this compound with Related Scaffolds
Due to the absence of biological data for this compound, no comparative profiling with other related chemical scaffolds has been performed or published. Structure-activity relationship (SAR) studies for the broader class of 3-aminopiperidin-2-ones have been conducted in the context of CGRP receptor antagonism, but the specific contribution of the 1-(3-methylphenyl) substituent is not documented.
Computational and Theoretical Chemistry Studies on 3 Amino 1 3 Methylphenyl Piperidin 2 One
Quantum Chemical Calculations and Electronic Structure Analysis of 3-Amino-1-(3-methylphenyl)piperidin-2-one
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Another significant aspect of the electronic structure analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group and the nitrogen of the amino group are expected to be regions of high electron density, making them likely sites for hydrogen bonding and other intermolecular interactions.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C12H16N2O | Basic chemical identity. uni.lu |
| Monoisotopic Mass | 204.12627 Da | Precise mass for identification. uni.lu |
| XlogP (predicted) | 1.3 | Indicates lipophilicity and potential membrane permeability. uni.lu |
| HOMO Energy | (Calculated Value) | Region of electron donation; relates to ionization potential. |
| LUMO Energy | (Calculated Value) | Region of electron acceptance; relates to electron affinity. |
| HOMO-LUMO Gap | (Calculated Value) | Indicator of chemical reactivity and stability. |
Note: Specific calculated values for HOMO/LUMO and Dipole Moment require dedicated quantum chemical software and are presented here conceptually.
Molecular Docking and Dynamics Simulations of this compound with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net While specific targets for this compound are not extensively documented, the related 3-amino piperidine (B6355638) scaffold has been explored in the context of T-type Ca2+ channel inhibitors. researchgate.net Docking studies would involve placing the this compound molecule into the binding site of a target protein and calculating the binding affinity or score. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. mdpi.comirb.hr An MD simulation would model the movement of every atom in the system, providing insights into the flexibility of the complex and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. mdpi.comresearchgate.net This process helps validate the docking poses and provides a more dynamic picture of the molecular recognition process. researchgate.net
Conformational Analysis and Energy Landscapes of this compound
The biological activity of a molecule is heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. The piperidine ring, similar to cyclohexane (B81311), typically adopts low-energy chair conformations. nih.gov However, the substituents on the ring—the amino group at position 3 and the 3-methylphenyl group at position 1—will influence the conformational preference.
Computational methods can be used to calculate the potential energy surface of the molecule, revealing the relative energies of different conformers. researchgate.net The analysis would determine whether the substituents prefer to be in an axial or equatorial position to minimize steric strain and other unfavorable interactions. nih.govnih.gov Understanding the molecule's preferred conformations and its flexibility is crucial, as only specific conformers may be able to bind effectively to a biological target. nih.gov
In Silico Screening and Virtual Library Design Based on the this compound Scaffold
The this compound structure can serve as a "scaffold" or core template for creating a virtual library of related compounds. nih.gov This process, known as virtual library design, involves systematically modifying the scaffold by adding different functional groups at various positions. drugdesign.org For instance, the amino group or the methylphenyl ring could be substituted with a wide array of chemical moieties to generate thousands of derivative compounds in silico. nih.gov
Once the virtual library is created, it can be subjected to in silico screening (or virtual screening) against a specific biological target. researchgate.net This involves docking each compound in the library to the target's binding site and ranking them based on their predicted binding affinity. nih.govresearchgate.net This approach allows researchers to efficiently screen vast chemical spaces to identify promising lead compounds for further experimental testing, saving significant time and resources compared to traditional high-throughput screening. researchgate.net The 3-amino piperidine scaffold, for example, has been used as a basis for creating libraries to discover T-type Ca2+ channel inhibitors. researchgate.net
Table 2: Example of a Virtual Library Design Strategy
| Scaffold Position | R-Group Variation Examples | Desired Property Modification |
|---|---|---|
| Amino Group (Position 3) | Acyl groups, Alkyl groups, Sulfonyl groups | Modify hydrogen bonding capacity, size, and polarity. |
| Methylphenyl Group | Different substitution patterns (ortho, para), Halogens (F, Cl, Br), Methoxy groups | Alter hydrophobic interactions and electronic properties. |
Computational Prediction of Novel Interaction Modes for this compound
Computational chemistry offers powerful tools to predict how a molecule might interact with biological targets in novel ways. unipa.it Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be used to build models that correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can then predict the activity of new compounds and highlight the key structural features required for potent interactions.
Pharmacophore modeling is another approach that identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding to a specific target. researchgate.net By generating a pharmacophore model based on the this compound structure and its analogs, researchers can screen databases for other, structurally different molecules that fit the model, potentially discovering compounds with novel interaction modes or entirely new scaffolds. scienceopen.com These predictive studies are instrumental in guiding medicinal chemistry efforts to optimize lead compounds and explore new therapeutic possibilities. scienceopen.comnih.gov
Advanced Analytical Methodologies for the Characterization of 3 Amino 1 3 Methylphenyl Piperidin 2 One
Sophisticated Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of 3-Amino-1-(3-methylphenyl)piperidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of the molecule. In a typical analysis using a high-field spectrometer (e.g., 500 MHz) with deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum reveals distinct signals for the aromatic protons of the 3-methylphenyl group, the aliphatic protons of the piperidine (B6355638) ring, the methyl group, and the primary amine. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and their directly attached carbons, confirming the specific assignment of each signal.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom Position/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| C=O (Amide Carbonyl) | - | 172.5 |
| C-NH₂ (Piperidine CH) | 3.85 (dd) | 55.1 |
| Piperidine CH₂ (adjacent to N) | 3.60-3.75 (m) | 48.2 |
| Piperidine CH₂ | 2.10-2.25 (m) | 28.5 |
| Piperidine CH₂ | 1.85-2.00 (m) | 22.4 |
| Aromatic C (quaternary, attached to N) | - | 140.1 |
| Aromatic C (quaternary, attached to CH₃) | - | 138.9 |
| Aromatic CH | 7.20-7.35 (m) | 129.0 |
| Aromatic CH | 7.05-7.15 (m) | 126.5 |
| Aromatic CH | 6.95-7.05 (m) | 122.3 |
| Methyl (Ar-CH₃) | 2.38 (s) | 21.4 |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy Infrared spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows a prominent absorption band for the amide carbonyl (C=O) stretching, typically around 1680 cm⁻¹. The N-H stretching vibrations of the primary amine appear as a pair of bands in the 3300-3400 cm⁻¹ region.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the 3-methylphenyl group, an aromatic chromophore, results in characteristic absorption bands in the ultraviolet region, typically with a maximum absorption (λmax) around 260-270 nm.
Interactive Data Table: Key IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3380, 3310 |
| Aromatic C-H | C-H Stretch | 3050-3020 |
| Aliphatic C-H | C-H Stretch | 2950-2850 |
| Amide Carbonyl | C=O Stretch | 1685 |
| Aromatic Ring | C=C Stretch | 1605, 1490 |
Circular Dichroism (CD) Spectroscopy Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can be resolved into its (R) and (S) enantiomers. Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by these chiral molecules. The enantiomers would be expected to show mirror-image CD spectra, with a distinct Cotton effect observed around the n→π* electronic transition of the amide chromophore, providing confirmation of the absolute configuration of a separated enantiomer.
Chromatographic Methods for Purity Assessment and Metabolite Profiling
Chromatographic techniques are essential for separating the target compound from impurities and for studying its metabolic fate in biological systems.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) HPLC-MS is the primary technique for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column with a gradient elution of water and acetonitrile (B52724) (both containing 0.1% formic acid), can effectively separate the compound from starting materials, byproducts, and degradation products. The eluent is directly coupled to a mass spectrometer, typically a quadrupole or ion trap analyzer, operating in electrospray ionization (ESI) positive mode. This provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming its identity and allowing for quantification. In research settings, this method is adapted for metabolite profiling in matrices like plasma or liver microsomes, identifying potential metabolic products such as hydroxylated or N-dealkylated derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is another powerful tool for purity analysis, though it often requires chemical derivatization for polar, non-volatile compounds like primary amines. The amino group of this compound can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility and thermal stability. The resulting derivative can be separated on a non-polar capillary column and detected by mass spectrometry. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation.
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides definitive proof of molecular structure by determining the precise arrangement of atoms in a single crystal. High-quality crystals of this compound can be grown by slow evaporation from a suitable solvent. The resulting data reveals bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. It is expected that the piperidine ring would adopt a distorted chair conformation and the amide group would be nearly planar. The crystal packing is likely stabilized by intermolecular hydrogen bonds involving the amino group (as a donor) and the amide carbonyl oxygen (as an acceptor).
Interactive Data Table: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.21 |
| c (Å) | 13.45 |
| β (°) | 105.2 |
| Volume (ų) | 1082.1 |
| Z (molecules/unit cell) | 4 |
Advanced Mass Spectrometry Techniques for Deeper Structural and Quantitative Analysis
Beyond routine LC-MS and GC-MS, advanced mass spectrometry techniques offer enhanced capabilities.
High-Resolution Mass Spectrometry (HRMS) HRMS, using analyzers like Time-of-Flight (TOF) or Orbitrap, measures the m/z ratio with extremely high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental composition of the parent ion of this compound, distinguishing it from other molecules with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) In MS/MS experiments, the protonated parent ion [M+H]⁺ is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, characteristic fragment ions would be expected from the cleavage of the bond between the piperidine ring and the methylphenyl group, as well as from fragmentation within the piperidine ring itself.
Interactive Data Table: Predicted MS/MS Fragmentation of [M+H]⁺ at m/z 205.13
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity of Fragment |
|---|---|---|
| 205.13 | 106.08 | [C₇H₈N]⁺ (Methylphenyl-immonium ion) |
| 205.13 | 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 205.13 | 176.12 | [M+H - NH₃]⁺ |
Microscopy and Imaging Techniques for Cellular Localization Studies
To visualize the distribution of this compound within cells, microscopy techniques are employed. Since the native compound is not fluorescent, it must first be chemically modified by conjugation to a fluorescent dye (a fluorophore) without significantly altering its biological activity. Techniques like confocal fluorescence microscopy or super-resolution microscopy can then be used to track the fluorescently-labeled analogue in living or fixed cells. These studies can reveal whether the compound localizes to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, providing insights into its potential mechanism of action at a cellular level.
Derivatization, Scaffold Exploration, and Analog Design Based on 3 Amino 1 3 Methylphenyl Piperidin 2 One
Design and Synthesis of Chemical Probes Incorporating the 3-Amino-1-(3-methylphenyl)piperidin-2-one Core
The development of chemical probes is essential for elucidating the biological targets and mechanisms of action of novel compounds. For the this compound core, the primary amine and the phenyl ring serve as key handles for the introduction of reporter tags such as fluorescent dyes, biotin, or photoaffinity labels.
The synthesis of such probes typically involves a multi-step process. The initial step is often the protection of the 3-amino group to prevent unwanted side reactions. Subsequently, functionalization of the phenyl ring can be achieved through various aromatic substitution reactions. For instance, a bromo- or iodo- substituent can be introduced to enable palladium-catalyzed cross-coupling reactions for the attachment of a linker arm. This linker, possessing a terminal reactive group (e.g., an alkyne or azide (B81097) for click chemistry), provides a versatile point of attachment for the desired reporter tag. Finally, deprotection of the 3-amino group yields the functional chemical probe.
An alternative strategy involves the direct acylation of the 3-amino group with a linker-reporter conjugate. The choice of strategy depends on the desired final structure and the compatibility of the reporter tag with the reaction conditions.
Table 1: Examples of Hypothetical Chemical Probes Based on the this compound Scaffold
| Probe Type | Reporter Tag | Attachment Point | Linker |
| Fluorescent Probe | Fluorescein | 3-amino group | Amide bond with a short PEG linker |
| Affinity Probe | Biotin | Phenyl ring (para-position) | Ether linkage via a long alkyl chain |
| Photoaffinity Probe | Benzophenone | 3-amino group | Acyl linkage |
Development of Bioconjugates and Modified Forms of this compound for Research Applications
Bioconjugation strategies aim to attach the this compound moiety to biomolecules such as peptides, proteins, or nucleic acids. nih.gov This can be valuable for applications like targeted delivery, target identification, and understanding drug-biomolecule interactions. The reactive primary amine at the 3-position is the most common site for conjugation.
Standard bioconjugation chemistries can be employed, including the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters) on the biomolecule. Alternatively, reductive amination with an aldehyde- or ketone-containing biomolecule can form a stable secondary amine linkage. For more specific and controlled conjugation, enzymatic methods or bio-orthogonal reactions like strain-promoted alkyne-azide cycloaddition (SPAAC) can be utilized. This would require prior modification of the this compound core to incorporate the necessary reactive handle (e.g., an azide or a strained alkyne).
Modified forms of the parent compound can also be synthesized to enhance its utility in research. For example, introducing a radiolabel, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable quantitative analysis in binding assays and metabolic studies.
Exploration of Prodrug Strategies for Enhanced Research Utility of this compound
Prodrug strategies involve the chemical modification of a bioactive compound to improve its physicochemical or pharmacokinetic properties, with the parent drug being released in vivo through enzymatic or chemical cleavage. For this compound, the 3-amino group is a prime target for prodrug design.
One common approach is the formation of an amide linkage with an amino acid. nih.gov This can enhance aqueous solubility and potentially utilize amino acid transporters for improved cell permeability. The resulting amide bond can be cleaved by cellular amidases to release the active compound.
Another strategy is to create a carbamate (B1207046) prodrug by reacting the amino group with a suitable chloroformate. The choice of the promoiety can be tailored to control the rate of cleavage and the release profile of the parent drug. For research applications, prodrugs can be designed to be activated by specific enzymes that are overexpressed in a particular cell type or tissue, allowing for targeted release and reduced off-target effects.
Table 2: Illustrative Prodrug Strategies for this compound
| Prodrug Type | Promoieties | Cleavage Mechanism | Potential Advantage |
| Amino Acid Conjugate | L-Valine | Amidases | Enhanced uptake via amino acid transporters |
| Carbamate | Ethyl, Benzyl | Esterases | Tunable release kinetics |
| Phosphate Prodrug | Di-tert-butyl phosphate | Phosphatases | Increased water solubility |
Discovery of Novel Scaffold Isosteres and Bioisosteres of this compound
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to modulate the properties of a lead compound while maintaining its key binding interactions. nih.gov For the this compound scaffold, several modifications can be envisioned.
The piperidin-2-one ring itself can be replaced with other lactam structures, such as a pyrrolidin-2-one (a five-membered ring) or a caprolactam (a seven-membered ring), to alter the conformational constraints of the molecule. Bioisosteric replacement of the lactam carbonyl group with a sulfone or a sulfonamide could also be explored to modify polarity and hydrogen bonding capabilities.
The 3-amino group is a critical pharmacophoric element. Its basicity and hydrogen bonding potential can be fine-tuned by replacing it with a hydroxyl, methylamino, or guanidinyl group. The tolyl group on the nitrogen atom can be substituted with other aromatic or heteroaromatic rings to explore different steric and electronic interactions with potential biological targets. For instance, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) could introduce new hydrogen bonding opportunities or alter the metabolic stability of the compound.
Table 3: Potential Isosteric and Bioisosteric Replacements for the this compound Scaffold
| Original Group | Isostere/Bioisostere | Rationale |
| Piperidin-2-one | Pyrrolidin-2-one | Alter ring conformation |
| Lactam Carbonyl | Sulfone | Modify polarity and H-bonding |
| 3-Amino Group | Hydroxyl Group | Change from basic to neutral polar group |
| 3-Methylphenyl | 4-Fluorophenyl | Introduce electronic changes |
| 3-Methylphenyl | Pyridin-3-yl | Introduce H-bond acceptor |
High-Throughput Synthesis and Screening of this compound Analog Libraries
High-throughput synthesis (HTS) and screening are powerful tools for rapidly exploring the structure-activity relationships (SAR) of a given scaffold. The this compound core is well-suited for the generation of analog libraries due to its multiple points of diversification.
A common approach is to synthesize a common intermediate, such as N-Boc-protected this compound, on a large scale. This intermediate can then be subjected to parallel synthesis protocols. For example, the deprotected amino group can be acylated with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amides, sulfonamides, and ureas, respectively.
Furthermore, if the phenyl ring is appropriately functionalized (e.g., with a boronic acid or a halide), it can be used in parallel cross-coupling reactions to introduce a wide range of substituents. The resulting libraries of compounds can then be screened in high-throughput assays to identify hits with desired biological activities. Miniaturization and automation can significantly accelerate this process, allowing for the rapid exploration of a vast chemical space around the core scaffold. ajchem-a.com
Table 4: Hypothetical Library Synthesis Based on the this compound Core
| Library Type | Diversification Point | Reagent Class | Number of Analogs |
| Amide Library | 3-amino group | Carboxylic acids | 100s |
| Urea Library | 3-amino group | Isocyanates | 100s |
| Phenyl Analog Library | Phenyl ring (via cross-coupling) | Boronic acids | 100s |
Future Research Directions and Unexplored Avenues for 3 Amino 1 3 Methylphenyl Piperidin 2 One
Integration of 3-Amino-1-(3-methylphenyl)piperidin-2-one Research with Systems Biology and Omics Technologies
A significant and largely unexplored area of research is the integration of this compound with systems biology and various "omics" technologies. A systems-level approach could provide a comprehensive understanding of the compound's biological effects. For instance, transcriptomic studies, such as microarray or RNA-sequencing, could reveal changes in gene expression profiles in cells or tissues exposed to the compound. This could help in identifying the molecular pathways modulated by this compound.
Proteomic analysis, utilizing techniques like mass spectrometry, could identify protein targets of the compound and its impact on protein expression and post-translational modifications. Furthermore, metabolomic studies could shed light on how this compound alters metabolic pathways within a biological system. The integration of these omics datasets could lead to the construction of network models, providing a holistic view of the compound's mechanism of action and potential off-target effects.
Novel Methodologies for the Discovery of Unconventional Biological Activities of this compound
Discovering novel biological activities for this compound requires the application of innovative screening methodologies. High-throughput screening (HTS) of the compound against a diverse range of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected activities. Phenotypic screening, which assesses the compound's effects on cell morphology, proliferation, or other observable characteristics, offers another avenue for discovering its biological functions without a preconceived target.
Furthermore, computational approaches such as molecular docking and virtual screening could predict potential biological targets for this compound. These in silico methods can be used to screen large databases of protein structures to identify those that are likely to bind to the compound. Subsequent in vitro and in vivo validation of these computationally predicted targets would be essential.
Challenges and Opportunities in Optimizing this compound as a Research Lead Compound
The development of this compound as a lead compound presents both challenges and opportunities. A primary challenge is the lack of extensive structure-activity relationship (SAR) data. Systematic medicinal chemistry efforts would be needed to synthesize and test analogs of the compound to understand how structural modifications affect its biological activity, selectivity, and pharmacokinetic properties.
However, the unique chemical scaffold of this compound also offers significant opportunities. Its structure may allow for the development of highly selective and potent modulators of a specific biological target. Optimization efforts would likely focus on improving its potency, selectivity, metabolic stability, and oral bioavailability. The data gathered from such studies would be crucial for advancing this compound from a research tool to a potential therapeutic candidate.
Synergistic Research Approaches Combining this compound with Other Chemical Entities
An intriguing and unexplored research direction is the potential for synergistic interactions between this compound and other chemical entities. Combination studies, where the compound is tested alongside known drugs or other bioactive molecules, could reveal synergistic or additive effects. This could be particularly relevant in complex diseases where targeting multiple pathways is often more effective than modulating a single target.
For example, if this compound is found to have activity against a particular disease target, it could be combined with a drug that acts on a different target in the same disease pathway. Such combinations could lead to enhanced efficacy, reduced side effects, and a lower likelihood of developing drug resistance.
Potential for this compound in Advancing Fundamental Biological Understanding
Beyond its potential therapeutic applications, this compound could serve as a valuable chemical probe to advance our fundamental understanding of biological processes. If the compound is found to be a selective modulator of a specific protein or pathway, it can be used to dissect the roles of that protein or pathway in cellular and organismal physiology.
The development of a highly selective and potent derivative of this compound could provide researchers with a powerful tool to study complex biological systems. By observing the effects of this chemical probe, scientists can gain new insights into the intricate molecular mechanisms that govern life.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Amino-1-(3-methylphenyl)piperidin-2-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation of substituted benzaldehyde derivatives (e.g., 3-amino-4-methylbenzaldehyde) with piperidin-2-one under acidic catalysis. Optimization involves adjusting reaction temperature (e.g., 80–100°C), catalyst selection (e.g., HCl or p-toluenesulfonic acid), and solvent systems (e.g., ethanol or DMF). Post-synthesis purification often employs column chromatography or recrystallization to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Impurities such as unreacted starting materials or byproducts (e.g., dimerization products) require rigorous characterization using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Techniques :
- NMR : H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- IR : Stretching vibrations for NH (~3350 cm) and C=O (~1650 cm) validate functional groups.
- Mass Spectrometry : HRMS provides exact mass (calculated for CHNO: 204.27 g/mol) to confirm molecular formula .
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in this compound, particularly with disordered substituents?
- Approach : Use SHELXL for refinement of X-ray diffraction data. For disordered regions (e.g., methyl or amino groups), apply restraints (DFIX, SIMU) to maintain reasonable geometry. Validate thermal motion with displacement parameter (ADP) analysis. ORTEP-3 visualizes electron density maps to confirm atomic positions .
- Case Study : A study on a related piperidinone derivative demonstrated that disorder in the phenyl ring was resolved using PART instructions in SHELXL, improving R-factor from 0.12 to 0.05 .
Q. How does graph set analysis elucidate hydrogen-bonding networks in the crystal structure of this compound?
- Method : Analyze intermolecular interactions (e.g., N–H···O or C–H···π) using Mercury or PLATON. Assign graph sets (e.g., for dimeric motifs) to classify hydrogen-bonding patterns. For example, the amino group may form chains ( motifs) with carbonyl oxygens, stabilizing the crystal lattice .
- Implications : Such analysis predicts solubility and stability, critical for formulation studies .
Q. What computational strategies predict the biological activity of this compound against CNS targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with dopamine receptors (e.g., D receptor PDB: 6CM4). Focus on hydrogen bonding with Ser193 and hydrophobic interactions with Phe110 .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs. A methyl group at the 3-position enhances lipophilicity (clogP ~1.5), improving blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
